N-(2-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrrole ring at position 4 and a thiophene group at position 4. The acetamide moiety is linked via a sulfanyl bridge to the triazole ring and bears a 2-ethoxyphenyl group, which may enhance lipophilicity and bioavailability .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-2-27-16-9-4-3-8-15(16)21-18(26)14-29-20-23-22-19(17-10-7-13-28-17)25(20)24-11-5-6-12-24/h3-13H,2,14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYKOAZNYRJLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article examines its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A phenyl ring substituted with an ethoxy group.
- A triazole ring linked to a pyrrole moiety and a thiophene group.
- A sulfanyl acetamide functional group.
This intricate structure suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer properties : Many triazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory effects : Compounds featuring thiophene and pyrrole can modulate inflammatory pathways, potentially reducing chronic inflammation.
- Antimicrobial activity : The presence of the triazole ring is commonly associated with antifungal properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives containing the triazole structure have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that compounds with similar scaffolds exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| Compound B | A549 (lung cancer) | 3.5 | Cell cycle arrest |
| N-(2-ethoxyphenyl)-2-{...} | TBD | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has also been documented. For example, certain triazole derivatives were found to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be explored for therapeutic applications in conditions like rheumatoid arthritis .
Case Studies
- Case Study on Anticancer Activity : A research team synthesized a series of triazole derivatives and tested their effects on tumor growth in xenograft models. The study found that one derivative significantly reduced tumor volume compared to controls, indicating promising in vivo efficacy .
- Study on Anti-inflammatory Properties : In another study, a compound structurally similar to N-(2-ethoxyphenyl)-2-{...} was evaluated for its ability to reduce inflammation in a rat model of arthritis. Results showed a marked decrease in paw swelling and inflammatory markers, supporting its potential use as an anti-inflammatory agent .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(2-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. A notable study demonstrated that derivatives of triazole exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications in the structure could enhance their efficacy against tumors .
Antifungal Properties
The triazole moiety is well-known for its antifungal activity. Research indicates that compounds containing triazole rings can inhibit fungal growth by disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. This suggests that this compound may possess similar properties, making it a candidate for antifungal drug development.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. Studies indicate that they can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting that this compound may also exhibit anti-inflammatory effects .
Case Study 1: Anticancer Screening
In a study published in Molecules, researchers screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that several triazole derivatives had promising effects on tumor growth inhibition, paving the way for further exploration of this compound in cancer therapeutics .
Case Study 2: Antifungal Activity Assessment
A comparative study evaluated various triazole derivatives against common fungal pathogens. The results showed that modifications to the triazole ring significantly affected antifungal potency. This study provides insights into how this compound could be optimized for enhanced antifungal activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Research Findings and Trends
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., -F, -Cl) on the acetamide aryl ring enhance antimicrobial and antioxidant activities .
- Bulky substituents at R4 (e.g., ethyl, pyrrole) improve metabolic stability but may reduce solubility .
Biological Performance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
